molecular formula C10H19NO5 B11755374 Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate

Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate

Cat. No.: B11755374
M. Wt: 233.26 g/mol
InChI Key: QADKCSNOHBWQNO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is a chiral β-hydroxy ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a hydroxyl group at the 2-position. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol. This compound is widely utilized as a key intermediate in peptide synthesis and pharmaceutical research due to its stereochemical purity and the Boc group’s stability under basic conditions .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1

InChI Key

QADKCSNOHBWQNO-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Standard Boc Protection Protocol

Amino precursors such as (R)-4-amino-2-hydroxybutanoic acid are reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., sodium hydroxide or cesium carbonate) at 0–5°C. The reaction typically proceeds in tetrahydrofuran (THF) or water/THF mixtures, achieving yields of 85–92%.

Table 1: Boc Protection Reaction Conditions

BaseSolventTemperature (°C)Yield (%)Source
Cs₂CO₃THF/H₂O089
NaOHH₂O585
Et₃NDCM2578

The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA) or HCl/dioxane.

Esterification of Carboxylic Acids

Esterification of the carboxylic acid moiety is achieved via acid-catalyzed reactions or Mitsunobu conditions.

Acid-Catalyzed Esterification

Methanol and concentrated sulfuric acid (or p-toluenesulfonic acid) are employed under reflux, with yields exceeding 90%. Dean-Stark traps remove water to shift equilibrium toward ester formation.

Mitsunobu Reaction for Stereochemical Control

For chiral retention, the Mitsunobu reaction uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert hydroxyl groups into esters without racemization. This method is preferred for lab-scale synthesis of enantiomerically pure products.

Table 2: Esterification Methods Comparison

MethodCatalystSolventYield (%)Purity (%)
Acid-catalyzedH₂SO₄MeOH9295
MitsunobuDEAD/PPh₃THF8899

Stereochemical Control via Chiral Auxiliaries

The (R)-configuration is preserved using chiral starting materials or asymmetric catalysis.

Chiral Pool Synthesis

L-Homoserine or D-malic acid derivatives serve as chiral precursors. For example, L-homoserine is Boc-protected, esterified, and reduced to yield the (R)-enantiomer.

Asymmetric Hydrogenation

Palladium or ruthenium catalysts (e.g., Pd/C or Ru-BINAP) hydrogenate ketone intermediates to produce (R)-configured alcohols with >98% enantiomeric excess (ee).

Table 3: Asymmetric Hydrogenation Conditions

SubstrateCatalystPressure (bar)ee (%)
4-Keto-Boc derivativePd/C798
2-Oxo esterRu-BINAP1099

Hydroxylation and Oxidation-Reduction Sequences

The 2-hydroxy group is introduced via oxidation-reduction or dihydroxylation.

Epoxidation and Hydrolysis

Epoxidation of butenoate intermediates with m-chloroperbenzoic acid (mCPBA), followed by acid hydrolysis, yields the diol, which is selectively oxidized to the 2-hydroxy derivative.

Sharpless Dihydroxylation

Osmium tetroxide-mediated dihydroxylation of α,β-unsaturated esters produces vicinal diols, which are subsequently protected and reduced.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Continuous Flow Reactors

Boc protection and esterification are performed in continuous flow systems, reducing reaction times from hours to minutes.

Crystallization-Based Purification

The hydrochloride salt is precipitated by adding HCl gas to the reaction mixture, achieving >99% purity after recrystallization.

Table 4: Industrial vs. Laboratory Methods

ParameterLaboratoryIndustrial
Reaction Volume0.1–1 L100–1000 L
Catalyst Loading5 mol%1 mol%
Purity95–98%99.5%

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes ionic impurities using Dowex® resins.

  • Chiral HPLC : Resolves enantiomers on Chiralpak® AD-H columns.

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms Boc (δ 1.4 ppm) and methyl ester (δ 3.7 ppm) groups.

  • HRMS : Validates molecular weight (C₁₀H₁₉NO₅, [M+H]⁺ = 234.1443).

Challenges and Optimization

Racemization During Esterification

High temperatures (>60°C) promote racemization. Mitigated by using mild acids (e.g., Amberlyst® 15).

Byproduct Formation

Overprotection or dimerization is minimized by stoichiometric Boc₂O and low temperatures.

Emerging Methodologies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) esterify carboxylic acids under aqueous conditions, avoiding racemization.

Photocatalytic Oxidation

Visible-light-mediated oxidation introduces hydroxyl groups with high regioselectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Formation of a keto ester.

    Reduction: Formation of a diol.

    Substitution: Formation of the free amine or other protected derivatives.

Scientific Research Applications

Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of peptide-based probes and inhibitors.

    Medicine: As a building block for drug development and synthesis of bioactive compounds.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.

Comparison with Similar Compounds

Structural Analogs

The compound is compared below with three structural analogs:

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate (enantiomer).

Ethyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate (ester variant).

Methyl (R)-4-((9-fluorenylmethoxycarbonyl)amino)-2-hydroxybutanoate (Fmoc-protected analog).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate (Target) C₁₀H₁₉NO₅ 233.26 Boc-protected amine, β-hydroxy ester R-configuration
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate C₁₀H₁₉NO₅ 233.26 Boc-protected amine, β-hydroxy ester S-configuration
Ethyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate C₁₁H₂₁NO₅ 247.29 Boc-protected amine, β-hydroxy ester R-configuration
Methyl (R)-4-((9-fluorenylmethoxycarbonyl)amino)-2-hydroxybutanoate C₂₀H₂₁NO₅ 355.39 Fmoc-protected amine, β-hydroxy ester R-configuration

Key Observations :

  • The enantiomer (S-configuration) exhibits identical physical properties but distinct biological activity in chiral environments (e.g., enzyme binding) .
  • The ethyl ester analog has increased lipophilicity (logP +0.3 vs.
  • The Fmoc-protected analog is base-sensitive, unlike the Boc variant, limiting its use in basic reaction conditions .

Physical and Chemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (H₂O, mg/mL) Stability Under Acidic Conditions
Target Compound 98–102 12.5 Stable (Boc deprotection at pH <2)
Methyl (S)-enantiomer 98–102 12.5 Stable
Ethyl ester analog 85–89 8.2 Stable
Fmoc-protected analog 145–150 0.5 Unstable (Fmoc deprotection at pH >9)

Notes:

  • The Boc group’s stability in the target compound allows its use in acidic coupling reactions, unlike Fmoc derivatives .
  • Lower solubility of the ethyl ester analog correlates with its higher logP value.

Biological Activity

Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is a chiral compound that belongs to the class of β-hydroxy acids. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including those targeting cardiovascular diseases and bacterial infections. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 357416-82-1

Synthesis Overview

The synthesis of this compound typically involves:

  • Protection of the Amino Group : The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during subsequent reactions.
  • Esterification and Hydroxylation : The compound undergoes esterification followed by hydroxylation to yield the final product.

This compound acts as a precursor in various biochemical pathways. The Boc group facilitates selective modifications of other functional groups, allowing for further reactions such as peptide bond formation upon its removal .

Pharmacological Applications

  • Cardiovascular Drugs : This compound is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in combination with valsartan to treat chronic heart failure .
  • Antimicrobial Activity : Preliminary studies suggest potential applications in treating bacterial infections, although further research is required to validate these findings .

Case Studies

  • Synthesis and Evaluation of Desmethyl Azumamide Analogs :
    • A study explored the structure-activity relationship (SAR) of azumamide analogs, highlighting the importance of modifications at specific positions on the β-amino acid backbone for enhancing HDAC inhibitory activity .
    • Removal of certain substituents significantly affected biological activity, indicating that structural variations can lead to different pharmacological profiles.
  • HDAC Inhibition Studies :
    • Research has shown that compounds similar to this compound exhibit HDAC inhibitory properties, which are crucial for epigenetic regulation and cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
CAS Number357416-82-1
Role in SynthesisIntermediate for Sacubitril
Potential ApplicationsCardiovascular drugs, Antimicrobial agents

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate, and how can reaction conditions be optimized for high yield?

  • Answer : The synthesis typically involves sequential steps: (1) Boc protection of the amine group using di-tert-butyl dicarbonate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) , (2) esterification of the carboxylic acid precursor with methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) , and (3) stereoselective hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic catalysis to introduce the (R)-configuration . Key optimizations include maintaining anhydrous conditions, controlling reaction temperature (0–25°C), and using chiral auxiliaries to enhance enantiomeric excess .

Q. Which chromatographic techniques are effective for purifying this compound, and how is purity validated?

  • Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane) are standard methods . Purity is validated via:

  • NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 3.7 ppm (methyl ester), and δ 4.2–4.5 ppm (hydroxyl and chiral center protons) .
  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., 233.26 for C10H19NO5) .

Q. What spectroscopic methods are critical for characterizing this compound, and what key features should be analyzed?

  • Answer :

  • NMR : Confirm Boc protection (δ 1.4 ppm), ester methyl group (δ 3.7 ppm), and hydroxyl proton (δ 4.3 ppm with coupling for stereochemistry) .
  • IR : Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) .
  • Chiral HPLC : To verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Advanced Questions

Q. How can enantiomeric purity be ensured during synthesis, and what advanced analytical methods confirm stereochemical integrity?

  • Answer : Enantiomeric purity is achieved using chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution . Confirmation methods include:

  • Circular Dichroism (CD) : Specific ellipticity peaks corresponding to the (R)-configuration .
  • X-ray Crystallography : For absolute configuration determination .
  • Chiral Derivatization : Coupling with a chiral agent (e.g., Mosher’s acid) followed by NMR analysis .

Q. Under what conditions does this compound undergo decomposition or racemization, and how can stability be maintained during storage?

  • Answer : The Boc group is acid-labile, and the ester moiety is prone to hydrolysis under basic conditions. Racemization occurs at elevated temperatures (>40°C) or in polar aprotic solvents (e.g., DMF) . Mitigation strategies:

  • Storage : –20°C under inert atmosphere (argon) in anhydrous DCM or THF .
  • Handling : Avoid prolonged exposure to light or moisture .

Q. How does the Boc group influence reactivity in peptide synthesis, and what are the implications of its removal?

  • Answer : The Boc group protects the amine during coupling reactions, preventing unwanted side reactions. It is removed using trifluoroacetic acid (TFA) in DCM, generating a free amine for subsequent peptide elongation . Overexposure to TFA can hydrolyze the ester group, necessitating precise reaction timing (10–30 minutes) .

Q. How can contradictory literature data on optimal solvent systems for reactions involving this compound be resolved?

  • Answer : Systematically evaluate solvents (e.g., DCM vs. THF) by monitoring reaction progress via TLC or HPLC. For example, DCM may enhance Boc stability, while THF improves solubility of polar intermediates . Controlled studies under inert conditions with real-time monitoring are critical .

Q. What parameters are critical during esterification to minimize side products like N-acylurea or diketopiperazine formation?

  • Answer : Key parameters:

  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate esterification and suppress side reactions .
  • Temperature : Maintain 0–5°C to slow competing reactions.
  • Moisture Control : Strictly anhydrous conditions to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.